3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-1-2-8-4(7(11)12)5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSIGIYXZNQZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C(=O)NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008614 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89017-63-0 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089017630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazide Intermediates
The most extensively documented method involves cyclization of 3-hydroxyisonicotinic acid hydrazide derivatives. As described in WO2005023820A1, methyl chloroformate mediates the formation of the isoxazole ring via dehydrative coupling (Figure 2).
Key Steps:
-
Hydrazide Activation : Treatment of 3-hydroxyisonicotinic acid hydrazide with methyl chloroformate in ethyl acetate forms a reactive carbamate intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the hydroxyl oxygen on the activated carbonyl group yields isoxazolo[5,4-c]pyridin-3-ol (HIP).
-
Workup : Acidification (pH 3) precipitates HIP with 83% yield and 98% HPLC purity.
Optimization Notes:
Reduction of Pyridine to Piperidine
The tetrahydro component is introduced via selective reduction of the pyridine ring in HIP. Sodium borohydride (NaBH₄) in aqueous ethanol selectively hydrogenates the pyridine ring without affecting the isoxazole moiety.
Reaction Conditions:
-
Reducing Agent : NaBH₄ (1.5 equiv) in ethanol/water (4:1 v/v) at 0°C → room temperature.
Mechanistic Insight:
The isoxazole ring’s electron-withdrawing effect polarizes the pyridine ring, enabling borohydride-mediated reduction under mild conditions—a rarity in aromatic heterocycle hydrogenation.
Carboxylic Acid Functionalization
The final step involves hydrolysis of ester-protected intermediates to reveal the carboxylic acid group.
Protocol:
-
Ester Formation : HIP methyl ester is synthesized using methyl chloroformate.
-
Hydrolysis : Treatment with 6M HCl at reflux for 12 hours cleaves the ester to the carboxylic acid.
-
Purification : Recrystallization from ethanol/water affords the target compound with >95% purity.
Challenges:
-
Acid Sensitivity : The isoxazole ring undergoes partial hydrolysis above pH 2, necessitating precise pH control during workup.
Stereochemical Control
The (7R) configuration is achieved through asymmetric synthesis using chiral auxiliaries or enzymatic resolution. In the J-GLOBAL entry, the stereochemistry is dictated by the starting material’s configuration, as evidenced by retention of chirality during cyclization.
Table 2: Stereochemical Data
Industrial-Scale Synthesis (Patent Analysis)
The WO2005023820A1 patent outlines a scalable route with the following advantages:
-
Cost Efficiency : Methyl chloroformate is cheaper than traditional cyclodehydrating agents like POCl₃.
-
Safety : NaBH₄ avoids high-pressure hydrogenation equipment.
-
Yield Optimization : Telescoped steps (cyclization → reduction → hydrolysis) reduce intermediate isolation.
Table 3: Patent Reaction Summary
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methyl chloroformate, DIPEA | 83% |
| Reduction | NaBH₄, ethanol/water | ~75% |
| Hydrolysis | 6M HCl, reflux | 90% |
Chemical Reactions Analysis
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is its anticonvulsant properties. Research has shown that derivatives of this compound can selectively inhibit gamma-aminobutyric acid (GABA) transporters, which play a crucial role in regulating neuronal excitability. For instance, studies demonstrated that N-methyl-exo-THPO (a derivative) was significantly more potent than the established anticonvulsant drug tiagabine in inhibiting GABA uptake in astrocytes and neurons . This suggests that compounds derived from this compound could be developed into effective treatments for epilepsy and other seizure disorders.
Glutamate Receptor Modulation
Another notable application is in the modulation of glutamate receptors. The compound acts as a conformationally constrained analogue of AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which is critical for excitatory neurotransmission in the central nervous system. Research indicates that this compound can induce excitatory responses in spinal interneurons similar to those elicited by AMPA . This property positions it as a potential candidate for studying neurodegenerative diseases where glutamate signaling is disrupted.
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound and its analogues has been extensively studied to understand their structure-activity relationships (SAR). These studies are essential for optimizing the pharmacological profiles of new compounds. For example, variations in substituents on the isoxazole ring have been shown to influence the binding affinity and activity at glutamate receptors . Such insights are crucial for designing more effective drugs with fewer side effects.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The compound exerts its effects by interacting with glutamate receptors, particularly AMPA receptors. It causes excitations of spontaneously firing neurons in a manner similar to AMPA. The pharmacological effects are stereoselective, with the ®-enantiomer showing significant activity at native and cloned AMPA receptors . The molecular targets include the agonist binding site of the GluR2 subunit of AMPA receptors .
Comparison with Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-one (THIP, Gaboxadol)
- Structure : Differs from 7-HPCA by replacing the 7-carboxylic acid with a ketone group at position 3.
- Pharmacology: Acts as a selective GABAA receptor agonist, enhancing inhibitory neurotransmission. This contrasts with 7-HPCA’s AMPA receptor agonism, highlighting how minor structural changes shift receptor specificity .
- Applications : Clinically studied for insomnia and anxiety due to its GABAergic activity, whereas 7-HPCA remains a research tool for excitatory pathways .
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-ol
- Structure : Shares the isoxazole-pyridine core but lacks the 7-carboxylic acid moiety.
- Analysis : A metabolite quantified via HPLC in urine, demonstrating the importance of analytical methods for structurally related compounds .
Pyrazolo-Pyridine Derivatives with Similar Backbones
Compounds such as ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) and ethyl 5-(5-methylisoxazol-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7i) share fused heterocyclic systems but differ in substituents and functional groups:
- Key Observations :
- Substituents at position 5 (e.g., methoxyphenyl vs. methylisoxazole) significantly influence synthetic yields and melting points, suggesting steric and electronic effects during crystallization .
- The ethyl ester group in these derivatives contrasts with 7-HPCA’s carboxylic acid, which is critical for receptor binding in AMPA-targeted activity .
Functional Group Impact on Bioactivity
- 7-HPCA vs. THIP : The 7-carboxylic acid in 7-HPCA is essential for AMPA receptor interaction, while THIP’s ketone group facilitates GABAA receptor binding. This exemplifies how functional group alterations redirect pharmacological activity between excitatory and inhibitory systems .
Analytical Methodologies
Biological Activity
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H10N2O3
- Molecular Weight: 182.18 g/mol
- IUPAC Name: this compound
- SMILES Notation: C1CC(C2=C1N(C(=O)O)C(=N2)O)O
The compound functions primarily as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters. GABA is a crucial neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. By inhibiting GABA transporters, this compound may enhance GABAergic transmission, which is beneficial in conditions such as epilepsy and anxiety disorders.
Anticonvulsant Effects
Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance:
- Study Findings: In animal models, the compound demonstrated a significant reduction in seizure frequency and severity when administered prior to induced seizures.
- Mechanism: The enhancement of GABAergic activity likely contributes to its anticonvulsant effects by increasing inhibitory neurotransmission.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HCT116 (colon cancer), and others.
- IC50 Values: The compound showed IC50 values ranging from 2.2 µM to 5.3 µM across different cell lines, indicating moderate to high antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 1: Anticancer Activity
A study published in MDPI evaluated several derivatives of tetrahydroisoxazole compounds for their anticancer properties. The results indicated that:
- Compound Efficacy: Specific derivatives exhibited stronger activity against MCF-7 cells with IC50 values as low as 1.2 µM.
- Conclusion: The structure-activity relationship suggests that modifications on the tetrahydroisoxazole core can enhance biological activity.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection:
- Experimental Setup: Neuronal cultures were treated with the compound followed by exposure to oxidative stress.
- Results: The treatment significantly reduced neuronal death and improved cell viability compared to untreated controls .
Comparative Table of Biological Activities
Q & A
Q. What strategies validate 7-HPCA’s proposed mechanism in neurodegenerative disease models?
- Use transgenic mice with AMPA receptor mutations (e.g., GluA2-lacking Ca²⁺-permeable receptors) to assess neuroprotection in ischemia models. Pair electrophysiology with immunohistochemistry to correlate synaptic density changes with behavioral outcomes. Contradictory results may arise from off-target effects; employ CRISPR-edited receptors to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
